4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound containing an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under mild conditions . This method is advantageous due to its straightforward approach and good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Substituted oxazolidines.
Substitution: Functionalized oxazolidines with various substituents.
Scientific Research Applications
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-oxazole-4-carboxylic acid: Similar in structure but with different functional groups.
4-ethyl-1,3-oxazolidine-2-thione: Contains a thione group instead of a carboxylic acid.
4-isopropyl-1,3-oxazolidine-2-thione: Another thione derivative with different substituents.
Uniqueness
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazolidine ring structure is particularly valuable in the synthesis of complex molecules and materials.
Properties
CAS No. |
958795-22-7 |
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Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-5(3(7)8)2-10-4(9)6-5/h2H2,1H3,(H,6,9)(H,7,8) |
InChI Key |
UTUCVJYDXFKAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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